![molecular formula C13H13N3O3 B12896462 Ethanone, 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]- CAS No. 61261-79-8](/img/structure/B12896462.png)
Ethanone, 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]- is a complex organic compound with a unique structure that includes a pyrazole ring substituted with a nitrophenyl group and a dimethyl group
Méthodes De Préparation
The synthesis of Ethanone, 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]- typically involves the reaction of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with various reagents. One common method includes the use of methyl hydrazinecarbodithioate or hydrazinecarbothioamide, which leads to the formation of hydrazine derivatives. These derivatives can then be further reacted with hydrazonoyl chloride derivatives to produce the final compound .
Analyse Des Réactions Chimiques
Ethanone, 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]- undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Research has explored its potential as an antimicrobial agent due to its unique structural properties.
Medicine: There is ongoing research into its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Industry: It is used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of Ethanone, 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]- involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes .
Comparaison Avec Des Composés Similaires
Similar compounds include:
1-(3,5-Dimethyl-2-pyrazinyl)ethanone: This compound has a similar pyrazole structure but lacks the nitrophenyl group, making it less reactive in certain chemical reactions.
2-Acetyl-3,5-dimethylpyrazine: This compound is structurally similar but has different functional groups, leading to different chemical and biological properties.
Propriétés
| 61261-79-8 | |
Formule moléculaire |
C13H13N3O3 |
Poids moléculaire |
259.26 g/mol |
Nom IUPAC |
1-[3,5-dimethyl-1-(4-nitrophenyl)pyrazol-4-yl]ethanone |
InChI |
InChI=1S/C13H13N3O3/c1-8-13(10(3)17)9(2)15(14-8)11-4-6-12(7-5-11)16(18)19/h4-7H,1-3H3 |
Clé InChI |
YOCSBCMEXWRENG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


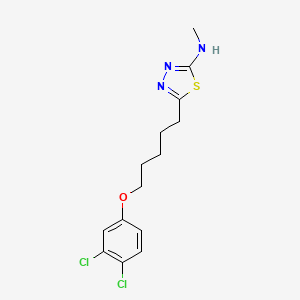
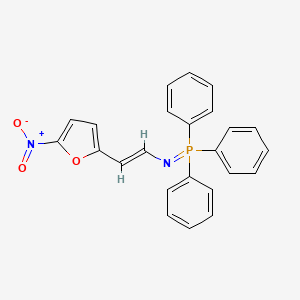
![Diethyl-[2-[(2-heptoxyphenyl)carbamoyloxy]-3-pyrrolidin-1-ylpropyl]azanium;2-hydroxy-2-oxoacetate](/img/no-structure.png)
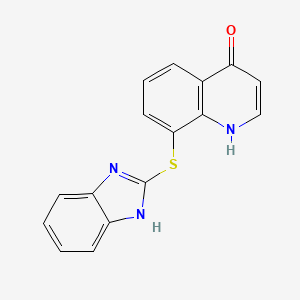
![4-(Benzo[d][1,3]dioxol-5-ylmethylene)-3-phenyloxazolidin-5-one](/img/structure/B12896407.png)
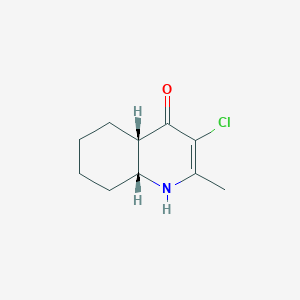
![5(2H)-Isoxazolone, 4-[(3,4-dihydro-1(2H)-quinolinyl)methyl]-3-phenyl-](/img/structure/B12896427.png)
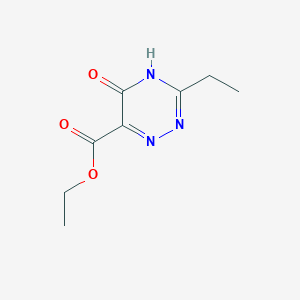
![1-[(3-Methoxy-1,2,4-thiadiazole-5-sulfonyl)methyl]isoquinoline](/img/structure/B12896478.png)
